C18H14O5
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Overview
Description
The compound with the molecular formula C18H14O5 6-Deoxyjacareubin . It is a naturally occurring compound found in certain plants and has a molecular weight of 310.3 g/mol . This compound is part of the xanthone family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxyjacareubin typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxybenzophenone derivatives in the presence of a strong acid or base . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of 6-Deoxyjacareubin may involve the extraction from natural sources, such as plants that naturally produce this compound. The extraction process includes solvent extraction, followed by purification steps like crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxyjacareubin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
6-Deoxyjacareubin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 6-Deoxyjacareubin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
6-Deoxyjacareubin can be compared with other similar compounds in the xanthone family, such as:
Mangiferin (C19H18O11): Known for its strong antioxidant and anti-inflammatory properties.
Alpha-Mangostin (C24H26O6): Exhibits potent anticancer and antimicrobial activities.
Garcinone E (C23H24O6): Has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.
Uniqueness: 6-Deoxyjacareubin is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-oxo-2-phenylchromen-6-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(18(20)21)22-13-7-8-16-14(9-13)15(19)10-17(23-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJAXRPKBPOQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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